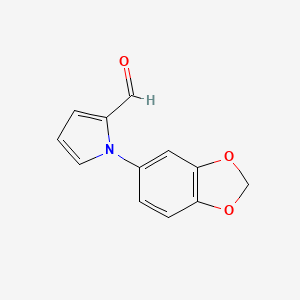

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrrolecarbaldehydes. These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group attached to the pyrrole ring. The specific structure of this compound indicates that it also contains a 1,3-benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a 1,3-dioxole ring.

Synthesis Analysis

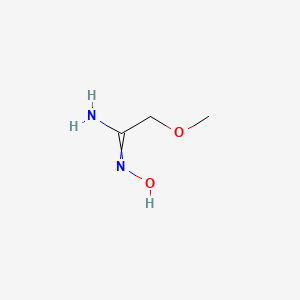

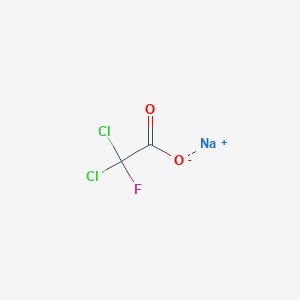

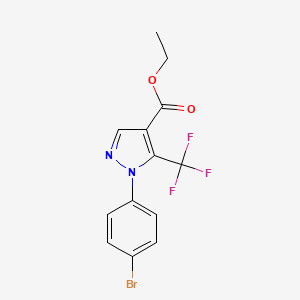

The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods. One such method involves the one-pot conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) by reacting with primary amines and oxalic acid in DMSO at 90 °C . Another approach reported the synthesis of functionalized pyrrole-3-carbaldehydes through a one-pot three-component reaction involving 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines, followed by a palladium-catalyzed Sonogashira coupling reaction and a silver-mediated annulation . Although these methods do not directly describe the synthesis of this compound, they provide insight into the general synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrrolecarbaldehydes is significant due to the reactivity of the aldehyde group and the presence of the pyrrole ring. The aldehyde group can participate in various chemical reactions, making these compounds versatile intermediates in organic synthesis. The pyrrole ring contributes to the compound's aromaticity and can engage in electrophilic substitution reactions. The additional 1,3-benzodioxole moiety in this compound would contribute to the compound's electronic properties and potential interactions with biological targets.

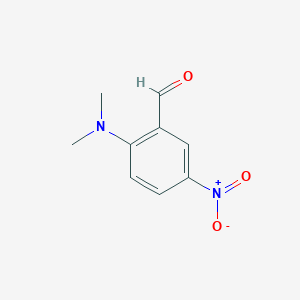

Chemical Reactions Analysis

Pyrrolecarbaldehydes are known to be used as building blocks in the preparation of various compounds, including porphyrins, ligands for metal complexes, medications, and optoelectronic materials . They can undergo transformations to yield carbolines, cyanopyrroles, and divinylpyrroles. The reactivity of the aldehyde group allows for the formation of Schiff bases and subsequent reactions to produce heterocyclic compounds, as demonstrated in the synthesis of 1-vinylpyrrole-benzimidazole ensembles . The base-catalyzed reaction of 1-vinylpyrrole-2-carbaldehydes with acetylenes has been explored, leading to the formation of secondary acetylenic alcohols and ethylenic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolecarbaldehydes are influenced by the functional groups present in the molecule. The aldehyde group is polar and can form hydrogen bonds, affecting the compound's solubility and boiling point. The aromatic nature of the pyrrole ring and the 1,3-benzodioxole moiety would contribute to the compound's UV-Vis absorption characteristics, making it potentially useful in optoelectronic applications. The fluorescence properties of related compounds, such as the intensely fluorescent 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, suggest that this compound may also exhibit interesting photophysical properties .

Scientific Research Applications

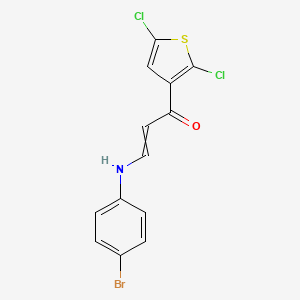

Synthesis and Characterization of Derivatives

The synthesis of new calix[4]pyrrole derivatives via 1,3-dipolar cycloadditions highlights the reactivity of aldehyde precursors, including 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde, towards generating compounds with high affinity for fluoride and acetate anions. These compounds exhibit significant changes in color in the presence of these anions, indicating their potential in sensory applications (Farinha, Tomé, & Cavaleiro, 2010).

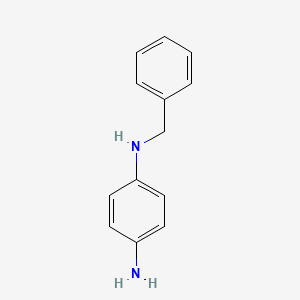

Antimicrobial and Antitumor Activities

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines synthesized through a one-pot reaction showed notable cytotoxic activity against several cancer cell lines, outperforming the reference drug doxorubicin in certain cases. This suggests the potential of derivatives of this compound in developing new anticancer agents (Ramazani et al., 2014).

Catalysis and Polymerization

Aluminum and zinc complexes supported by pyrrole-based ligands, derived from reactions involving 1H-pyrrole-2-carbaldehyde, demonstrated efficacy in catalyzing the ring-opening polymerization of ɛ-caprolactone. This showcases the utility of this compound derivatives in the field of polymer synthesis, potentially offering new avenues for material science and engineering (Qiao, Ma, & Wang, 2011).

Fluorescent Properties

The synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-vinyl-1H-pyrrole-2-carbaldehydes and o-phenylenediamine, yielding intensely fluorescent compounds, underscores the potential of this compound derivatives in developing optical materials and fluorescent markers. These compounds exhibit fluorescence in the blue region, which is crucial for various applications in bioimaging and electronics (Trofimov et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-7-10-2-1-5-13(10)9-3-4-11-12(6-9)16-8-15-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKANGSJBQWJSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401682 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383147-55-5 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)